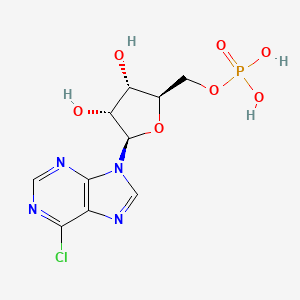

6-Chloroinosine monophosphate

概要

説明

6-Chloroinosine monophosphate is a derivative of inosine monophosphate, where a chlorine atom is substituted at the 6th position of the purine ring. This modified nucleotide analog is utilized in biochemical and molecular biology research for probing nucleic acid structure, enzymatic reactions, and as a substrate for various enzymes. It can also serve as a precursor for the synthesis of modified nucleic acids for studying structure-function relationships or for therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroinosine monophosphate typically involves the chlorination of inosine monophosphate. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 6th position of the purine ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may employ enzymatic synthesis methods. These methods utilize nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts to convert nucleosides to nucleoside monophosphates. This approach is efficient and can be applied to a wide range of natural and modified nucleotide products .

化学反応の分析

Reactions with IMPDH

6-Cl-IMP is known to interact with inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial in guanine nucleotide biosynthesis .

-

6-Cl-IMP binds to the IMP binding site of IMPDH and reacts covalently with Cys-331, an active site cysteine residue, to form a purine riboside 5'-monophosphate-enzyme adduct .

-

Studies on human type II IMPDH have demonstrated that the enzyme's activity is rapidly lost upon incubation with 6-Cl-IMP . The presence of the substrate IMP protects the enzyme against inactivation, suggesting that 6-Cl-IMP competes with IMP for the active site .

-

The rate of inactivation of IMPDH by 6-Cl-PRT (6-chloro-purine-ribotide), which modifies the active site sulfhydryl of cysteine-331, increases with pH; the pK of 7.5 reflects the ionization of the sulfhydryl in the E.6-Cl-PRT complex .

Impact of pH on IMPDH Reactions

The pH dependence of the IMPDH reaction shows bell-shaped profiles for kcat and the kcat/Km values for both IMP and NAD, illustrating the involvement of both acidic and basic groups in catalysis . Half-maximal kcat values occur at pH values of 7.2 and 9.8; similar pK values of 6.9 and 9.4 are seen in the kcat/Km profile for NAD . The kcat/Km profile for IMP shows pK values of 8.1 and 7.3 for acidic and basic groups, respectively . None of the kinetic pK values correspond to ionizations of the free substrates, indicating ionization of the enzyme or enzyme-substrate complexes .

科学的研究の応用

Chemical Applications

Synthesis of Modified Nucleic Acids

- 6-Chloroinosine monophosphate serves as a precursor for synthesizing modified nucleotides and nucleic acids. Its chlorinated structure enhances the stability and reactivity of nucleic acid derivatives, making it useful in biochemical synthesis pathways .

Enzymatic Reactions

- It is utilized as a substrate in various enzymatic assays, allowing researchers to study enzyme kinetics and mechanisms. The compound's structural modifications can influence enzyme activity, providing insights into enzyme-substrate interactions .

Biological Applications

Nucleic Acid Structure Studies

- Researchers employ this compound to probe the structure and function of nucleic acids. Its incorporation into RNA or DNA can alter the biophysical properties of these molecules, facilitating studies on stability, folding, and hybridization .

Enzyme Inhibition Studies

- The compound has been investigated for its potential as an inhibitor of enzymes involved in nucleotide metabolism. For example, it may inhibit inosine 5'-monophosphate dehydrogenase, an enzyme critical for guanine nucleotide synthesis, thus impacting cellular proliferation and survival .

Medical Applications

Therapeutic Potential

- There is ongoing research into the therapeutic applications of this compound in treating various diseases. Its role as a nucleotide-based drug candidate is being explored for conditions such as cancer and viral infections. The compound's ability to modulate nucleotide pools could be leveraged to develop new treatments .

Clinical Trials

- Clinical studies are evaluating the efficacy of related compounds (e.g., chlorinated adenine derivatives) in treating acute myeloid leukemia and other malignancies. These studies assess pharmacodynamics and pharmacokinetics, aiming to establish effective dosing regimens .

Industrial Applications

Production of Modified Nucleotides

- In industrial settings, this compound is used to produce modified nucleotides for diagnostics and therapeutic agents. Its application in synthesizing high-purity nucleotides is essential for developing molecular biology tools such as primers and probes .

Biocatalysis

- The compound can also be employed in biocatalytic processes that utilize enzymes for the selective modification of nucleotides. This method enhances efficiency and specificity in producing nucleotide derivatives for research and clinical applications .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Synthesis of modified nucleic acids | Precursor for nucleotides; enhances stability |

| Biology | Enzymatic assays; structure-function studies | Probing enzyme kinetics; studying nucleic acid properties |

| Medicine | Potential therapeutic agent | Investigating use in cancer treatment |

| Industry | Production of modified nucleotides | Essential for diagnostics; biocatalytic processes |

Case Studies

- Inhibition Studies on Enzymes

- Clinical Trials for Leukemia Treatment

作用機序

The mechanism of action of 6-Chloroinosine monophosphate involves its incorporation into nucleic acids, where it can affect the structure and function of the nucleic acid molecules. The chlorine substitution at the 6th position of the purine ring can alter the hydrogen bonding and base-pairing properties, leading to changes in the stability and conformation of nucleic acids . Additionally, the compound can act as a substrate for various enzymes, influencing enzymatic reactions and metabolic pathways .

類似化合物との比較

Inosine Monophosphate: The parent compound without the chlorine substitution.

6-Thioguanine Monophosphate: A similar compound with a sulfur atom substituted at the 6th position.

6-Mercaptopurine Monophosphate: Another analog with a sulfur atom at the 6th position.

Uniqueness: 6-Chloroinosine monophosphate is unique due to the presence of the chlorine atom at the 6th position of the purine ring. This substitution imparts distinct chemical and biological properties, making it valuable for specific research applications. The chlorine atom can influence the compound’s reactivity, stability, and interaction with enzymes and nucleic acids, distinguishing it from other similar compounds .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOBOMYIOYNCBS-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-59-4 | |

| Record name | 6-Chloropurine 9-beta-D-ribofuranosyl 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。